Coumarin 545T, chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is a synthetic compound belonging to the coumarin family. This compound is characterized by its distinctive green fluorescence and is primarily utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as a green-emitting dopant and electron transport host material. Coumarin 545T exhibits high emission yield, excellent photostability, and good solubility in various solvents, making it suitable for applications in electronic and photonic devices .
Coumarin 545T's primary mechanism of action lies in its ability to absorb light at a specific wavelength and then emit light at a longer wavelength (fluorescence) []. This property makes it a green dopant in Organic Light-Emitting Diodes (OLEDs), where it contributes to the overall emitted light color []. Additionally, research suggests that Coumarin 545T exhibits a minimal change in fluorescence intensity with temperature variations []. This unique characteristic allows it to be used as a reference dye in ratiometric temperature measurements [].
These methods are often optimized industrially to maximize yield and purity. For instance, using various catalysts and solvents can improve the efficiency of Knoevenagel condensation reactions .
Coumarins, including Coumarin 545T, have been studied for their biological activities. They are known to exhibit various pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer properties. Specifically, Coumarin 545T has been noted for its role as a fluorescent probe in biological systems, aiding in the labeling of biomolecules and detection of metal ions. Its fluorescence properties allow for real-time monitoring of biological processes .
Coumarin 545T has diverse applications:
Studies on Coumarin 545T have shown that it interacts with various biological molecules through fluorescence. It serves as a fluorescent dye for biomolecular labeling and can detect changes in microenvironment polarity and pH levels. The compound's emission intensity is notably stable across varying temperatures, making it suitable for precise measurements in dynamic biological systems .
Several compounds share structural or functional similarities with Coumarin 545T. Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Coumarin | Basic structure of the coumarin family | Simple structure without substituents |
| 7-Hydroxycoumarin | A hydroxyl derivative of coumarin | Exhibits strong light absorption |
| Coumarin 153 | Another fluorescent dye used in similar applications | Higher solubility but different emission spectrum |
| Coumarin 476 | Known for its blue fluorescence | Different color emission compared to Coumarin 545T |
Coumarin 545T is unique due to its specific molecular structure that allows for enhanced solubility and a distinct green fluorescence under ultraviolet light excitation. Its application as an efficient dopant in OLEDs sets it apart from other coumarins that may not possess such properties .